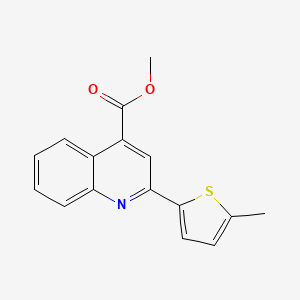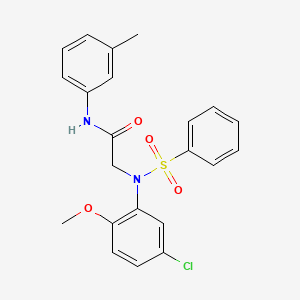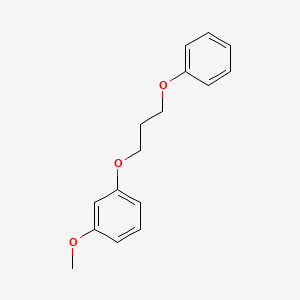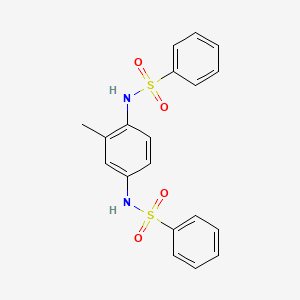![molecular formula C15H20N2O2 B5111682 N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide, also known as Boc-3-CPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of benzamides and is known to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide is complex and not fully understood. It is believed to work by inhibiting the activity of certain enzymes, such as histone deacetylases and proteasomes, which play a role in cell growth and division. By inhibiting these enzymes, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may be able to slow down or stop the growth of cancer cells. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and fungi. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to activate the AMPK pathway, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide in lab experiments is its high purity and yield. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been extensively studied and its mechanism of action is well understood, making it a valuable tool for researchers. However, one limitation of using N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may also be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide. One area of research is the development of new cancer treatments based on N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may have applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide and its potential side effects. Finally, the synthesis of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may be optimized to reduce costs and increase yield, making it more accessible to researchers.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide involves the reaction of 3-aminobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopropanecarbonyl chloride to obtain the final product. The synthesis of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-5-4-6-12(9-11)16-13(18)10-7-8-10/h4-6,9-10H,7-8H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRLNQMNDIWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[(cyclopropylcarbonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)
